molecular formula C7H16ClNO2 B2745384 3-Aminoheptanoic acid hydrochloride CAS No. 80914-39-2

3-Aminoheptanoic acid hydrochloride

Cat. No.: B2745384
CAS No.: 80914-39-2
M. Wt: 181.66
InChI Key: RKLUJWKWWPBXAA-UHFFFAOYSA-N
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Description

3-Aminoheptanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of heptanoic acid, characterized by the presence of an amino group at the third carbon position and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with heptanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free amino group to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Aminoheptanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydrochloride group enhances the solubility and stability of the compound, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopentanoic acid hydrochloride
  • 3-Aminohexanoic acid hydrochloride
  • 3-Aminooctanoic acid hydrochloride

Uniqueness

3-Aminoheptanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

3-aminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLUJWKWWPBXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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